molecular formula C30H28N6O9 B12353266 beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-

beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-

Cat. No.: B12353266
M. Wt: 616.6 g/mol
InChI Key: LYKDYQVBGWTPMW-GAYSTUHSSA-N
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Description

Beta-D-Glucopyranuronic acid, 1-[5-[4’-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-: is a complex organic compound that belongs to the class of glucuronic acid derivatives. These compounds contain a glucuronic acid moiety, which consists of a glucose moiety with the C6 carbon oxidized to a carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Glucopyranuronic acid, 1-[5-[4’-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Beta-D-Glucopyranuronic acid, 1-[5-[4’-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Beta-D-Glucopyranuronic acid, 1-[5-[4’-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of beta-D-Glucopyranuronic acid, 1-[5-[4’-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta-D-Glucopyranuronic acid, 1-[5-[4’-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy- is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Beta-D-Glucopyranuronic acid, particularly in its glucuronide form, plays a significant role in biological systems. This compound is involved in various metabolic processes, primarily through its function as a conjugate in glucuronidation reactions. This article explores the biological activity of beta-D-glucopyranuronic acid, focusing on its metabolic pathways, physiological roles, and potential therapeutic applications.

Chemical Structure and Properties

Beta-D-Glucopyranuronic acid is a derivative of glucuronic acid, characterized by a pyranose ring structure with a carboxylic acid group. Its chemical formula is C6H10O7C_6H_{10}O_7, and it is often found in the form of glucuronides when conjugated with various substrates.

Metabolism and Biological Functions

Glucuronidation Process
Glucuronidation is a critical phase II metabolic pathway that facilitates the excretion of lipophilic compounds by converting them into more water-soluble glucuronides. This process is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to substrates such as drugs and endogenous compounds . The resulting glucuronides are then excreted via urine or bile.

Role in Detoxification
Beta-D-glucopyranuronic acid plays an essential role in detoxifying xenobiotics and endogenous metabolites. By enhancing the solubility of hydrophobic substances, it aids in their elimination from the body . This mechanism is vital for maintaining homeostasis and preventing the accumulation of potentially harmful compounds.

Biological Activities

Antioxidant Properties
Research indicates that glucuronides may exhibit antioxidant activities, potentially mitigating oxidative stress within cells. The ability of beta-D-glucopyranuronic acid to scavenge free radicals has been noted in several studies, suggesting its protective role against cellular damage .

Anti-inflammatory Effects
Beta-D-glucopyranuronic acid has been implicated in modulating inflammatory responses. It can influence the activity of heparanase, an enzyme that degrades heparan sulfate proteoglycans, which are involved in inflammation and tissue repair . By regulating heparanase activity, this compound may help control inflammation and promote healing processes.

Case Studies

  • Metabolic Profiling in Human Subjects
    A study examined the metabolism of acetylsalicylic acid (aspirin) and identified beta-D-glucopyranuronic acid as a significant metabolite formed through glucuronidation. This finding underscores the importance of this compound in drug metabolism and its potential implications for pharmacokinetics .
  • Role in Cancer Therapy
    In cancer research, beta-D-glucopyranuronic acid has been studied for its potential to enhance the efficacy of chemotherapeutic agents through improved solubility and bioavailability. Its conjugation with anticancer drugs may facilitate better delivery to target tissues while reducing systemic toxicity .

Data Table: Biological Activities of Beta-D-Glucopyranuronic Acid

Activity TypeDescriptionReferences
Detoxification Facilitates excretion of xenobiotics via glucuronidation
Antioxidant Scavenges free radicals; protects against oxidative stress
Anti-inflammatory Modulates heparanase activity; influences inflammation
Pharmacokinetics Enhances solubility and bioavailability of drugs

Properties

Molecular Formula

C30H28N6O9

Molecular Weight

616.6 g/mol

IUPAC Name

3-[[4-[2-[2-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid

InChI

InChI=1S/C30H28N6O9/c1-2-44-30-31-20-9-5-8-19(28(40)41)21(20)35(30)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)26-32-34-36(33-26)27-24(39)22(37)23(38)25(45-27)29(42)43/h3-13,22-25,27,37-39H,2,14H2,1H3,(H,40,41)(H,42,43)/t22-,23-,24+,25-,27+/m0/s1

InChI Key

LYKDYQVBGWTPMW-GAYSTUHSSA-N

Isomeric SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C(=O)O

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O)C(=O)O

Origin of Product

United States

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